

Protocol for the Preparation and Use of AST5902 Trimesylate in Cell Culture

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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B8143721

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Introduction

AST5902 trimesylate is the primary and active metabolite of Afflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Like its parent compound, **AST5902 trimesylate** demonstrates significant antineoplastic activity, making it a compound of interest for in vitro cancer research, particularly in non-small cell lung cancer (NSCLC) models harboring EGFR mutations. This document provides a detailed protocol for the dissolution, storage, and application of **AST5902 trimesylate** in a cell culture setting.

Product Information

Property	Value
Molecular Weight	842.88 g/mol
Appearance	Solid
Solubility	DMSO: 50 mg/mL (59.32 mM)
Storage of Solid	4°C, sealed from moisture and light
Storage of Stock Solution	-80°C for up to 6 months; -20°C for up to 1 month (aliquoted)

Experimental Protocols

I. Preparation of Stock Solution (10 mM)

Materials:

- **AST5902 trimesylate** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

Procedure:

- Equilibrate the **AST5902 trimesylate** vial to room temperature before opening.
- To prepare a 10 mM stock solution, add 118.64 μ L of anhydrous DMSO to 1 mg of **AST5902 trimesylate** powder.
- Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).^[2]

II. Preparation of Working Solutions

Materials:

- 10 mM **AST5902 trimesylate** stock solution in DMSO
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Sterile microcentrifuge tubes

Procedure:

- Thaw an aliquot of the 10 mM **AST5902 trimesylate** stock solution at room temperature.
- Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. A typical starting range for EGFR inhibitors is 0.1 nM to 100 μ M. A study on human hepatocytes used AST5902 at concentrations ranging from 0.003 to 5 μ M.^[1]
- It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the vehicle control, to minimize solvent-induced cellular effects. The final DMSO concentration should ideally be kept below 0.5%, and not exceed 1%.
- Prepare working solutions fresh for each experiment and do not store diluted solutions in cell culture medium.

III. Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of **AST5902 trimesylate** on the viability of cancer cell lines, such as those derived from non-small cell lung cancer with EGFR mutations (e.g., PC-9, NCI-H1975).

Materials:

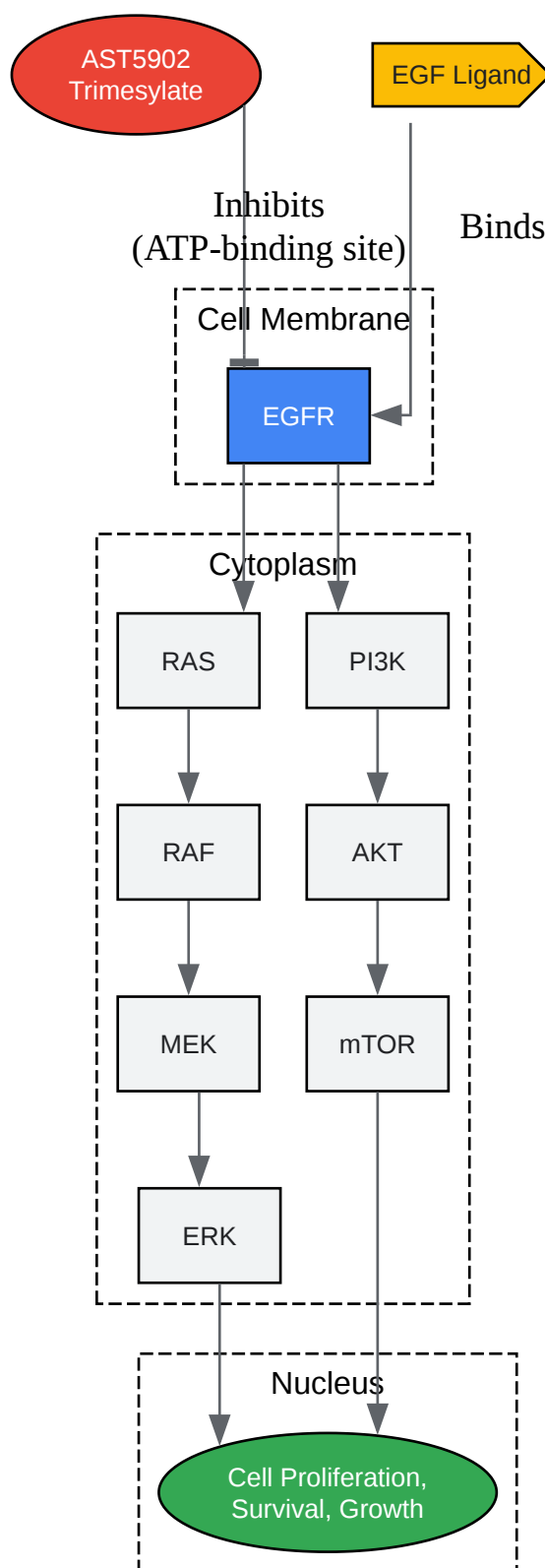
- Selected cancer cell line(s)
- Complete cell culture medium
- 96-well sterile cell culture plates
- **AST5902 trimesylate** working solutions
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Multichannel pipette

- Plate reader (570 nm absorbance)

Procedure:

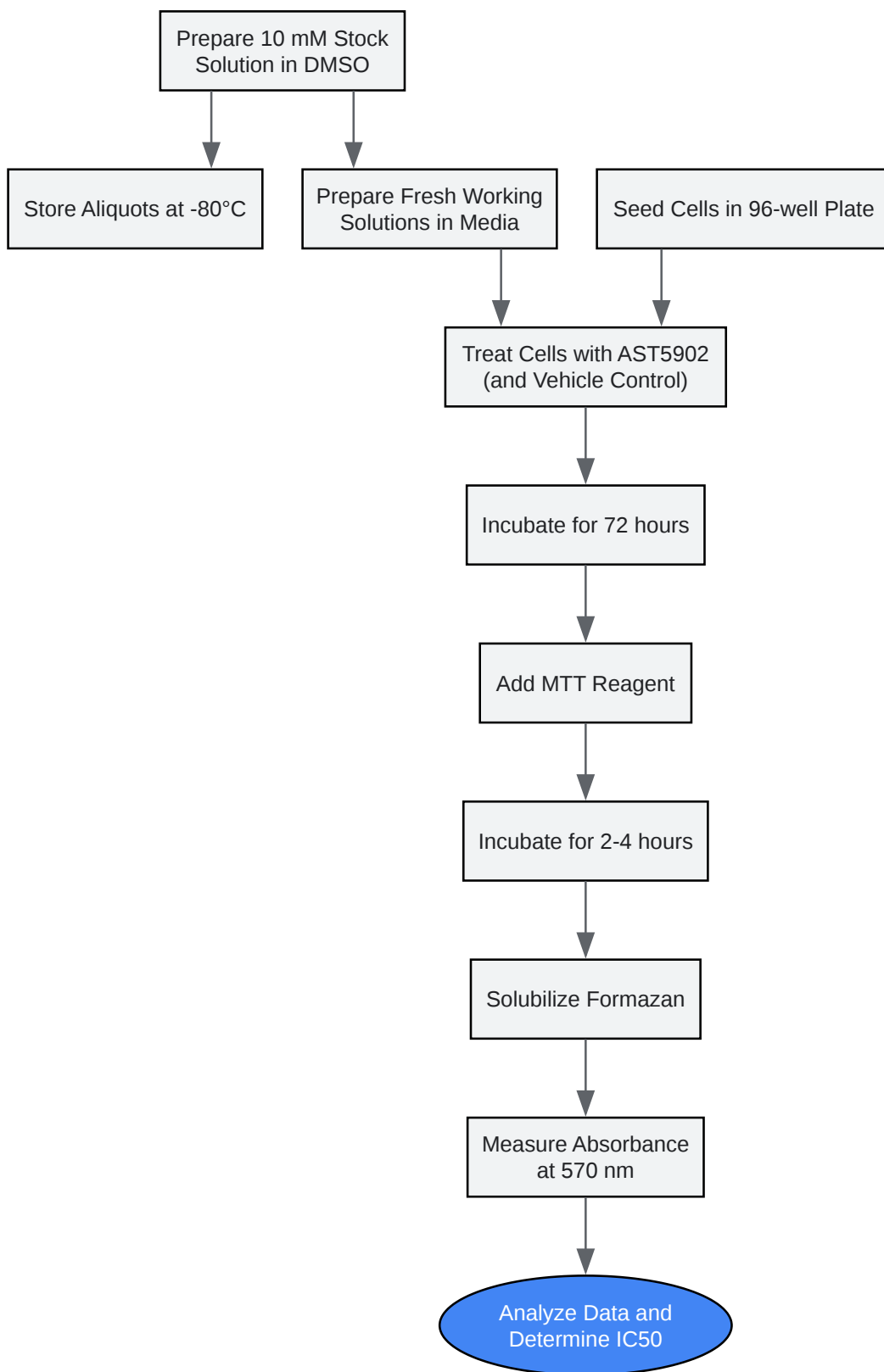
- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- The following day, remove the medium and replace it with 100 μ L of fresh medium containing the desired concentrations of **AST5902 trimesylate**. Include wells with a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
- Incubate the plate for the desired treatment period (e.g., 72 hours).
- After incubation, add 20 μ L of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Carefully remove the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Signaling Pathway and Workflow Diagrams



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Caption: EGFR signaling pathway and the inhibitory action of **AST5902 trimesylate**.



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Caption: General experimental workflow for a cell viability assay using **AST5902 trimesylate**.

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References

- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
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